5-(3-Ethoxy-phenyl)-4-(furan-2-carbonyl)-1-furan-2-ylmethyl-3-hydroxy-1,5-dihydro-pyrrol-2-one
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Overview
Description
5-(3-Ethoxy-phenyl)-4-(furan-2-carbonyl)-1-furan-2-ylmethyl-3-hydroxy-1,5-dihydro-pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes phenyl, furan, and pyrrolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Ethoxy-phenyl)-4-(furan-2-carbonyl)-1-furan-2-ylmethyl-3-hydroxy-1,5-dihydro-pyrrol-2-one typically involves multi-step organic reactions. One common approach is the condensation of 3-ethoxybenzaldehyde with furan-2-carboxylic acid under acidic conditions to form an intermediate. This intermediate is then subjected to cyclization with furan-2-ylmethylamine in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-Ethoxy-phenyl)-4-(furan-2-carbonyl)-1-furan-2-ylmethyl-3-hydroxy-1,5-dihydro-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 5-(3-Ethoxy-phenyl)-4-(furan-2-carbonyl)-1-furan-2-ylmethyl-3-hydroxy-1,5-dihydro-pyrrol-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential pharmacological properties could be investigated for therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In material science, the compound’s structural features may be exploited for the development of new materials with specific properties, such as conductivity, fluorescence, or mechanical strength.
Mechanism of Action
The mechanism of action of 5-(3-Ethoxy-phenyl)-4-(furan-2-carbonyl)-1-furan-2-ylmethyl-3-hydroxy-1,5-dihydro-pyrrol-2-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Methoxy-phenyl)-4-(furan-2-carbonyl)-1-furan-2-ylmethyl-3-hydroxy-1,5-dihydro-pyrrol-2-one
- 5-(3-Ethoxy-phenyl)-4-(thiophene-2-carbonyl)-1-furan-2-ylmethyl-3-hydroxy-1,5-dihydro-pyrrol-2-one
Uniqueness
The uniqueness of 5-(3-Ethoxy-phenyl)-4-(furan-2-carbonyl)-1-furan-2-ylmethyl-3-hydroxy-1,5-dihydro-pyrrol-2-one lies in its specific combination of functional groups and structural motifs. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C22H19NO6 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-(3-ethoxyphenyl)-3-(furan-2-carbonyl)-1-(furan-2-ylmethyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H19NO6/c1-2-27-15-7-3-6-14(12-15)19-18(20(24)17-9-5-11-29-17)21(25)22(26)23(19)13-16-8-4-10-28-16/h3-12,19,25H,2,13H2,1H3 |
InChI Key |
YRGMNLDVSIICHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CC3=CC=CO3)O)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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